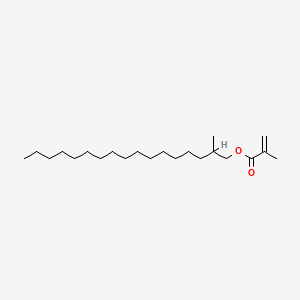
2-Methylheptadecyl methacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylheptadecyl methacrylate is an organic compound with the molecular formula C22H42O2. It is a methacrylate ester, which means it contains a methacrylic acid moiety esterified with a 2-methylheptadecyl alcohol. This compound is known for its applications in polymer chemistry, particularly in the synthesis of various functional polymers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylheptadecyl methacrylate typically involves the esterification of methacrylic acid with 2-methylheptadecyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester. The reaction mixture is then purified by distillation to obtain the pure product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the reaction time and minimizes the formation of by-products .
化学反応の分析
Types of Reactions
2-Methylheptadecyl methacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form high molecular weight polymers.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.
Catalysts: Sulfuric acid, p-toluenesulfonic acid for esterification; acid or base catalysts for hydrolysis.
Major Products
Polymerization: High molecular weight polymers.
Hydrolysis: Methacrylic acid and 2-methylheptadecyl alcohol.
科学的研究の応用
2-Methylheptadecyl methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of various functional polymers, which are employed in coatings, adhesives, and sealants.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and as biocompatible materials for medical implants.
Material Science: It is used in the development of advanced materials with specific properties, such as hydrophobicity and flexibility.
作用機序
The mechanism of action of 2-Methylheptadecyl methacrylate primarily involves its polymerization to form long-chain polymers. The methacrylate group undergoes free radical polymerization, where the double bond in the methacrylate moiety reacts with radical initiators to form a polymer chain. The resulting polymers exhibit unique properties, such as high tensile strength and chemical resistance .
類似化合物との比較
2-Methylheptadecyl methacrylate can be compared with other methacrylate esters, such as:
Methyl methacrylate: A widely used monomer in the production of poly(methyl methacrylate) (PMMA), known for its transparency and rigidity.
Butyl methacrylate: Used in the production of flexible and impact-resistant polymers.
Ethyl methacrylate: Known for its use in dental materials and coatings.
Compared to these compounds, this compound offers unique properties due to its longer alkyl chain, which imparts hydrophobicity and flexibility to the resulting polymers .
特性
CAS番号 |
94159-01-0 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC名 |
2-methylheptadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(4)19-24-22(23)20(2)3/h21H,2,5-19H2,1,3-4H3 |
InChIキー |
CIWPQRKLSCWPBV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(C)COC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















